molecular formula C18H23NOSi B8451345 [4-(Dimethylamino)phenyl][4-(trimethylsilyl)phenyl]methanone CAS No. 59190-77-1

[4-(Dimethylamino)phenyl][4-(trimethylsilyl)phenyl]methanone

Cat. No. B8451345
CAS RN: 59190-77-1
M. Wt: 297.5 g/mol
InChI Key: HXZFTBQZZKAEKE-UHFFFAOYSA-N
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Patent
US04042613

Procedure details

A Grignard reagent prepared from 0.2 mole of 4-trimethylsilylchlorobenzene and 0.2 mole of magnesium was reacted with 0.2 mole of 4-dimethylaminobenzaldehyde. The resulting reactant was subjected to oxidation by the Oppenauer method, to yield 4-dimethylamino-4'-trimethylsilyl benzophenone.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:11])([CH3:10])[C:3]1[CH:8]=[CH:7][C:6](Cl)=[CH:5][CH:4]=1.[Mg].[CH3:13][N:14]([CH3:23])[C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1>>[CH3:13][N:14]([CH3:23])[C:15]1[CH:22]=[CH:21][C:18]([C:19]([C:6]2[CH:7]=[CH:8][C:3]([Si:2]([CH3:11])([CH3:10])[CH3:1])=[CH:4][CH:5]=2)=[O:20])=[CH:17][CH:16]=1

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.2 mol
Type
reactant
Smiles
C[Si](C1=CC=C(C=C1)Cl)(C)C
Name
Quantity
0.2 mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C(=O)C2=CC=C(C=C2)[Si](C)(C)C)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.